molecular formula C5H6O B3048344 Pent-1-yn-3-one CAS No. 16469-62-8

Pent-1-yn-3-one

Cat. No.: B3048344
CAS No.: 16469-62-8
M. Wt: 82.1 g/mol
InChI Key: GBCOTHPVQOTZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-1-yn-3-one can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with acetone in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, followed by elimination to form the desired product .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydration of 1-pentyne. This process typically involves the use of a palladium catalyst and an acidic medium to facilitate the addition of water across the triple bond, yielding the ketone .

Chemical Reactions Analysis

Types of Reactions

Pent-1-yn-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pent-1-yn-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pent-1-yn-3-one involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The ketone group can undergo nucleophilic addition reactions, leading to the formation of alcohols or other derivatives. These interactions are facilitated by the compound’s ability to act as both an electrophile and a nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Pent-2-yn-1-ol: Similar in structure but contains an alcohol group instead of a ketone.

    Pent-3-en-2-one: Contains a double bond and a ketone group, differing in the position of the functional groups.

    But-2-yn-1-ol: A shorter alkyne with an alcohol group.

Uniqueness

Pent-1-yn-3-one is unique due to the presence of both an alkyne and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

pent-1-yn-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-3-5(6)4-2/h1H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCOTHPVQOTZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167797
Record name Pent-1-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16469-62-8
Record name Pent-1-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pent-1-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-1-yn-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pent-1-yn-3-one
Reactant of Route 2
Reactant of Route 2
Pent-1-yn-3-one
Reactant of Route 3
Reactant of Route 3
Pent-1-yn-3-one
Reactant of Route 4
Reactant of Route 4
Pent-1-yn-3-one
Reactant of Route 5
Pent-1-yn-3-one
Reactant of Route 6
Reactant of Route 6
Pent-1-yn-3-one
Customer
Q & A

Q1: What is a key application of 1-pentyn-3-one in organic synthesis?

A1: 1-Pentyn-3-one (also known as pent-1-yn-3-one) serves as a valuable building block in organic synthesis. Notably, it undergoes thermal cyclization at high temperatures (600-740°C) to form substituted 2-cyclopentenones. [] This reaction, termed "-alkynone cyclization," involves the formation of a new carbon-carbon bond between the acetylenic carbon and a non-activated carbon atom within the molecule. This process is accompanied by a [, ]-migration of a substituent on the triple bond, potentially proceeding through an alkylidene carbene intermediate. [] This method offers a straightforward route to various monocyclic, bicyclic, and spiro compounds containing the 2-cyclopentenone moiety. []

Q2: Can 1-pentyn-3-one be used to synthesize complex polycyclic structures?

A2: Yes, research has demonstrated the successful incorporation of 1-pentyn-3-one into more complex structures. One example involves its use in the synthesis of [7,7a-13C2]-2,3-dihydro-1H-inden-1-one, a precursor to [3a,4-13C2]isobenzofuran-1,3-dione (phthalic anhydride). [] This synthesis involved acylation of [1,2-13C2]ethyne-1,2-diylbistrimethylsilane with a specific propanoyl chloride, followed by desilylation to yield 5-(2,5-dihydro-1,l-dioxo-thien-2-yl)[1,2-13C2]this compound. [] Subsequent thermal elimination, cyclization, dehydrogenation, and oxidation steps yielded the desired labelled phthalic anhydride. [] This highlights the versatility of 1-pentyn-3-one in building complex structures for various research applications.

Q3: How does the structure of an acetylenic ketone influence its reactivity with chiral reducing agents?

A3: The structure of an acetylenic ketone significantly influences its reactivity with chiral reducing agents like potassium 9-O-(1,2: 5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane or B-chlorodiisopinocampheylborane (DIP-Chloride). [, ] Studies indicate that internal α,β-acetylenic ketones generally exhibit higher enantiomeric excesses (ee) compared to terminal α,β-acetylenic ketones when reduced with these reagents. [, ] For instance, the reduction of 3-hexyn-2-one (internal) yields the corresponding propargyl alcohol with 67% ee, while 3-butyn-2-one (terminal) results in 59% ee. [] Furthermore, steric hindrance around the carbonyl group also plays a crucial role. Bulky substituents near the carbonyl group hinder the approach of the reducing agent, leading to lower reactivity and potentially decreased enantioselectivity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.